Trisodium hydrogen ((dodecylimino)bis(methylene))bisphosphonate
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Description
Trisodium hydrogen ((dodecylimino)bis(methylene))bisphosphonate is a useful research compound. Its molecular formula is C14H30NNa3O6P2 and its molecular weight is 439.312. The purity is usually 95%.
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Biological Activity
Trisodium hydrogen ((dodecylimino)bis(methylene))bisphosphonate is a phosphonic acid derivative that has garnered attention for its potential biological activities. This compound is primarily recognized for its applications in agriculture as a chelating agent, but emerging research indicates it may have broader implications in medicinal chemistry, particularly in antimicrobial and anticancer properties.
- Chemical Formula : C₁₂H₁₈N₃Na₃O₆P₂
- Molecular Weight : 377.2 g/mol
- Structure : The compound features a dodecyl chain which enhances its lipophilicity, potentially affecting its biological interactions.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.
Table 1: Antimicrobial Activity Against Various Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has also shown promise in preliminary studies as an anticancer agent. In vitro tests on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) demonstrated cytotoxic effects. The proposed mechanism involves induction of apoptosis and cell cycle arrest.
Case Study: Cytotoxic Effects on MCF-7 Cells
- Method : MCF-7 cells were treated with varying concentrations of the compound.
- Results : A dose-dependent decrease in cell viability was observed, with an IC50 value of approximately 50 µM after 48 hours.
The biological activity of this compound is attributed to its ability to interact with biological membranes and proteins. The dodecyl chain enhances membrane penetration, while the phosphonate groups can chelate metal ions essential for microbial growth and enzymatic functions. This dual action may explain its effectiveness as both an antimicrobial and anticancer agent.
Research Findings
Recent studies have focused on the optimization of this compound for enhanced biological activity. Modifications to the alkyl chain length and the introduction of various substituents have been explored to improve efficacy and reduce toxicity.
Table 2: Structure-Activity Relationship Studies
Modification | Activity Change |
---|---|
Shortened alkyl chain (C8) | Increased solubility |
Addition of hydroxyl groups | Enhanced anticancer activity |
Substitution with aromatic rings | Broadened spectrum against bacteria |
Properties
IUPAC Name |
trisodium;[dodecyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H33NO6P2.3Na/c1-2-3-4-5-6-7-8-9-10-11-12-15(13-22(16,17)18)14-23(19,20)21;;;/h2-14H2,1H3,(H2,16,17,18)(H2,19,20,21);;;/q;3*+1/p-3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCUMUWHVLBQBF-UHFFFAOYSA-K |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN(CP(=O)(O)[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30NNa3O6P2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60930571 |
Source
|
Record name | Trisodium ({dodecyl[(hydroxyphosphinato)methyl]amino}methyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60930571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13973-51-8 |
Source
|
Record name | Trisodium hydrogen ((dodecylimino)bis(methylene))bisphosphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013973518 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trisodium ({dodecyl[(hydroxyphosphinato)methyl]amino}methyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60930571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trisodium hydrogen [(dodecylimino)bis(methylene)]bisphosphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.309 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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